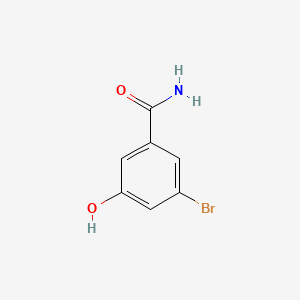

3-Bromo-5-hydroxybenzamide

Description

Contextual Significance in Organic and Medicinal Chemistry

In the realm of organic chemistry, 3-Bromo-5-hydroxybenzamide serves as a versatile building block. The presence of multiple functional groups—a halogen, a phenol (B47542), and an amide—on the aromatic ring allows for a variety of chemical transformations. This enables chemists to introduce new functionalities and build more complex molecular architectures.

Its significance in medicinal chemistry is rooted in the established biological importance of its constituent chemical classes: substituted benzamides and phenols. The compound itself has been investigated for its potential to interact with biological targets. For instance, research has explored its capacity to inhibit enzymes, a key mechanism in the action of many therapeutic drugs. smolecule.com Specifically, derivatives of this compound have been studied as inhibitors of cholinesterases, enzymes that are therapeutic targets in conditions such as Alzheimer's disease. researchgate.netresearchgate.netbenthamdirect.com

The arrangement of the bromo and hydroxyl groups on the benzamide (B126) framework is crucial to its chemical reactivity and biological interactions. This specific substitution pattern influences the electronic properties of the molecule and its ability to bind to target proteins.

Historical Perspective on Substituted Benzamides and Related Phenols

The study of this compound is informed by the long history of both substituted benzamides and phenolic compounds in drug discovery and development.

Substituted Benzamides: This class of compounds has a significant history in medicine, particularly as antipsychotic and antiemetic agents. The first synthetic substituted benzamide, sulpiride, paved the way for more modern drugs like amisulpride. nih.gov These compounds are known to selectively modulate dopamine (B1211576) receptors in the brain. nih.govresearchgate.net The dopaminergic action of substituted benzamides was first proposed in the late 1970s. researchgate.netnih.gov Depending on the dosage, they can either enhance dopamine release or block postsynaptic dopamine receptors, leading to different therapeutic effects. nih.gov This dual mechanism has allowed for their use in treating both depression and the negative symptoms of schizophrenia. researchgate.netnih.gov

Phenolic Compounds: Phenols are a ubiquitous class of organic compounds characterized by a hydroxyl group attached to an aromatic ring. researchgate.net Their history in science and medicine is extensive, with well-documented antioxidant, anti-inflammatory, and antimicrobial properties. numberanalytics.comgsconlinepress.com The antioxidant activity of phenols stems from their ability to donate a hydrogen atom from their hydroxyl group, which can neutralize free radicals. nih.gov This property is fundamental to their protective effects against a range of diseases linked to oxidative stress, including cancer and cardiovascular diseases. researchgate.net In drug development, the phenolic moiety is a common feature in many approved pharmaceuticals and natural products, highlighting its importance in molecular design. acs.org In fact, a 2022 analysis revealed that phenols and their ether derivatives are present in 371 U.S. FDA-approved drugs. acs.org

The combination of these two historically significant pharmacophores in the structure of this compound provides a strong rationale for its investigation as a molecule of interest in contemporary chemical and medical research.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| CAS Number | 269747-25-3 |

Data sourced from available chemical supplier information. biomall.inbiomall.in

Research Findings

Recent research has highlighted the potential of this compound derivatives in the field of enzyme inhibition. A 2020 study published in Current Topics in Medicinal Chemistry investigated a series of analogues based on a related compound, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). benthamdirect.com These enzymes are crucial targets in the management of Alzheimer's disease. benthamdirect.com

Within this study, the isomer N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as the most effective inhibitor of both AChE and BuChE among the tested compounds. researchgate.netresearchgate.netbenthamdirect.com The research demonstrated that the specific placement of the phenolic hydroxyl group is a key determinant of the inhibitory activity. benthamdirect.com

| Compound | Target Enzyme | Finding |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Best inhibitor of both cholinesterases in the studied series. researchgate.netresearchgate.netbenthamdirect.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOJIWRUZXJSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742688 | |

| Record name | 3-Bromo-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243362-78-8 | |

| Record name | 3-Bromo-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 5 Hydroxybenzamide

Established Synthetic Routes to the Core Structure

The traditional synthesis of 3-bromo-5-hydroxybenzamide can be achieved by constructing the molecule in a stepwise fashion. The primary approaches involve either starting with a substituted benzamide (B126) and adding the remaining functional groups or preparing a fully substituted benzoic acid precursor followed by a final amidation step.

Bromination Strategies for Benzamide Precursors

One potential pathway begins with a benzamide precursor, such as 3-hydroxybenzamide (B181210), and introduces the bromine atom via electrophilic aromatic substitution. The directing effects of the existing substituents on the aromatic ring are critical in determining the regioselectivity of the bromination reaction. The hydroxyl (-OH) and amide (-CONH₂) groups are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, meaning bromination would preferentially occur at positions ortho and para to it (positions 2, 4, and 6). To achieve the desired 3-bromo-5-hydroxy substitution pattern, direct bromination of 3-hydroxybenzamide is not the most straightforward route.

A more common strategy involves the bromination of benzamide itself. The amide group is a deactivating, meta-directing group. Therefore, electrophilic bromination of benzamide would yield 3-bromobenzamide. Classical methods for this transformation employ molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), typically under reflux conditions. smolecule.com Milder and often more selective brominating agents like N-Bromosuccinimide (NBS) can also be used, particularly in polar solvents. smolecule.com

Table 1: Comparison of Bromination Methods for Benzamide

| Method | Reagent(s) | Catalyst | Typical Conditions | Reported Yield |

|---|---|---|---|---|

| Classical Bromination | Bromine (Br₂) | FeBr₃ | Reflux in Dichloromethane (B109758) (DCM) | ~75% smolecule.com |

| NBS Bromination | N-Bromosuccinimide (NBS) | None | Polar solvent (e.g., THF) | High smolecule.com |

| Oxidative Bromination | Hydrobromic acid (HBr) | Hydrogen peroxide (H₂O₂) | In situ Br⁺ generation | 78% smolecule.com |

Hydroxylation Approaches for Benzamide Scaffolds

A second established route involves the introduction of a hydroxyl group onto a pre-existing brominated benzamide scaffold, such as 3-bromobenzamide. The direct hydroxylation of an aryl halide is generally challenging and often requires harsh conditions or advanced catalytic systems.

Potential, though less common, pathways include:

Nucleophilic Aromatic Substitution (SNAAr): This requires strong activation from electron-withdrawing groups ortho or para to the bromine atom. In 3-bromobenzamide, this activation is insufficient for a facile reaction with hydroxide (B78521) ions.

Transition-Metal Catalyzed C-O Coupling: Modern cross-coupling reactions, often using copper or palladium catalysts, can form the C-O bond. However, these are more recent developments.

Via Diazonium Salts: A multi-step sequence could involve starting with 3-bromoaniline, converting the amino group to a diazonium salt using nitrous acid, and subsequently hydrolyzing the salt in water to yield 3-bromophenol. The challenge then becomes converting this intermediate to the final benzamide.

Interestingly, unintended hydroxylation has been observed as a competitive side reaction in some copper-catalyzed reactions conducted in aqueous media or wet solvents like DMSO. rsc.org This highlights the possibility of C-O bond formation but also the need for carefully controlled reaction conditions to achieve the desired product selectively.

Amidation Reactions in the Synthesis of this compound

The most direct and widely applicable synthetic route involves the amidation of 3-bromo-5-hydroxybenzoic acid. nih.govsynquestlabs.com This method builds the core substituted ring first and installs the amide functionality in the final step. The process is typically carried out in two stages.

Activation of the Carboxylic Acid: The carboxylic acid group is converted into a more reactive electrophile to facilitate the reaction with ammonia (B1221849). A common method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride intermediate, 3-bromo-5-hydroxybenzoyl chloride.

Nucleophilic Acyl Substitution: The activated acyl derivative is then treated with an ammonia source (e.g., aqueous or gaseous ammonia) to undergo nucleophilic acyl substitution, forming the stable primary amide product.

This approach is advantageous as it avoids potential side reactions associated with brominating or hydroxylating a molecule that already contains an amide group. The precursor, 3-bromo-5-hydroxybenzoic acid, can be synthesized by the bromination of 3-hydroxybenzoic acid.

Table 2: General Amidation Pathway for 3-Bromo-5-hydroxybenzoic acid

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Bromo-5-hydroxybenzoyl chloride |

| 2 | Amide Formation | Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) | This compound |

Novel and Optimized Synthetic Pathways

In line with the evolution of chemical synthesis, modern approaches focus on improving efficiency, reducing environmental impact, and accelerating reaction times.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the context of synthesizing this compound, this can be applied by:

Using Safer Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more environmentally benign alternatives. Research has demonstrated the viability of performing complex multi-component reactions in water. researchgate.net

Employing Safer Reagents: Avoiding highly toxic and corrosive reagents like molecular bromine and thionyl chloride is a key goal. The use of solid brominating agents like NBS or generating the brominating species in situ from HBr and H₂O₂ are steps in this direction. smolecule.com

Catalysis: Utilizing efficient and recyclable catalysts can reduce waste and energy consumption. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in water has been shown to be effective for certain syntheses. researchgate.net

Microwave-Assisted and Solid-Phase Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in synthetic chemistry for its ability to dramatically reduce reaction times through rapid and uniform heating. This technique has been successfully applied to a wide range of reactions, including condensations and metal-catalyzed couplings. mdpi.commdpi.com Research comparing conventional heating with microwave-assisted methods for the synthesis of complex heterocyclic systems showed a drastic reduction in reaction time from 12 hours to under one minute, often accompanied by an increase in product yield. researchgate.net Such acceleration could be applied to the amidation or bromination steps in the synthesis of this compound, offering a significant improvement in efficiency.

Table 3: Comparison of Conventional vs. Microwave Heating in a Model Synthesis

| Entry | Heating Method | Time | Yield |

|---|---|---|---|

| 1 | Conventional (Reflux) | 12 h | 95% researchgate.net |

| 2 | Microwave | 30 s | 97% researchgate.net |

Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach to multi-step synthesis by immobilizing a starting material on a polymer resin. This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing, and it is highly amenable to automation. For the synthesis of this compound, one could envision a strategy where 3-bromo-5-hydroxybenzoic acid is anchored to a suitable resin. The subsequent amidation reaction could then be performed, and after washing the resin to remove impurities, the final pure product would be cleaved from the solid support. This technique is particularly valuable for generating libraries of related amide compounds for research purposes.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Hydroxybenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most direct insight into the molecular structure.

For 3-Bromo-5-hydroxybenzamide, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The protons at C2, C4, and C6 would exhibit splitting patterns based on their coupling with neighboring protons. The hydroxyl (-OH) and amide (-NH₂) protons typically appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature. carlroth.com

The ¹³C NMR spectrum provides information on the carbon framework. This compound would exhibit seven distinct carbon signals. The chemical shifts are influenced by the electronic effects of the substituents (-Br, -OH, -CONH₂). The carbonyl carbon of the amide group is characteristically found downfield. The carbons directly bonded to the electronegative bromine and oxygen atoms also show predictable shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which in this case would confirm the three CH carbons of the aromatic ring. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical substituent effects and data from analogous compounds. Actual values may vary based on experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-CONH₂ | - | ~135-140 |

| C2-H | ~7.5-7.7 (t) | ~120-125 |

| C3-Br | - | ~122-124 |

| C4-H | ~7.2-7.4 (dd) | ~125-130 |

| C5-OH | - | ~155-158 |

| C6-H | ~7.0-7.2 (t) | ~115-120 |

| C=O | - | ~168-172 |

| -OH | Variable (broad s) | - |

| -NH₂ | Variable (broad s) | - |

Two-dimensional (2D) NMR experiments provide correlational data that reveals how different nuclei are connected, which is crucial for unambiguous structural assignment, especially in complex molecules. organicchemistrydata.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (e.g., H2 with H6, H4 with H2), confirming their positions relative to one another on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). columbia.edu An HSQC spectrum would definitively link each aromatic proton signal (H2, H4, H6) to its corresponding carbon signal (C2, C4, C6), which is essential for assigning the carbon spectrum. sdsu.edumagritek.com

One-Dimensional NMR Techniques (¹H, ¹³C)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₆BrNO₂), HRMS would confirm its molecular weight. A critical diagnostic feature would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by two mass units (the M and M+2 peaks), which is a clear indicator of the presence of a single bromine atom in the molecule. mdpi.comresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules, allowing them to be ionized directly from solution with minimal fragmentation. researchgate.net For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal for the protonated molecule, [M+H]⁺. bch.ro Predicted collision cross-section values can also be calculated for various adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. researchgate.net This pattern provides structural information. For benzamides, common fragmentation pathways include the neutral loss of ammonia (B1221849) (NH₃) or water (H₂O), and cleavage of the amide bond leading to the formation of a benzoyl cation. scielo.brd-nb.info The specific fragments observed for this compound would help to verify the presence and arrangement of the functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value/Description |

| Molecular Formula | C₇H₆BrNO₂ |

| Monoisotopic Mass | 214.9582 Da |

| Ionization Mode | ESI Positive |

| Parent Ion [M+H]⁺ | m/z 215.9655 |

| Isotopic Pattern | Characteristic 1:1 ratio for [M+H]⁺ and [M+2+H]⁺ due to ⁷⁹Br/⁸¹Br |

| Key Fragments (MS/MS) | Potential loss of NH₃, H₂O, CO; formation of bromohydroxybenzoyl cation |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound. acs.orgresearchgate.net

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl group (-OH) would be indicated by a broad stretching vibration. The primary amide group (-CONH₂) gives rise to several distinct bands: two sharp N-H stretching bands for the symmetric and asymmetric vibrations, a strong C=O stretch (Amide I band), and an N-H bending vibration (Amide II band). mdpi.commdpi.com Aromatic C-H and C=C stretching bands, as well as a C-Br stretching vibration at lower wavenumbers, would also be present. acs.org

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Amide N-H | Asymmetric & Symmetric Stretch | 3100 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Bend (Amide II) | 1580 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenolic C-O | Stretch | 1200 - 1300 |

| C-Br | Stretch | 500 - 650 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In this compound, the characteristic vibrational frequencies of its amide, hydroxyl, and substituted benzene ring components provide a unique spectral fingerprint. While specific spectra for this compound are not widely published, the expected absorption bands can be inferred from data on analogous compounds such as substituted benzamides and benzoic acids. mdpi.comtandfonline.comresearchgate.netfarmaciajournal.com

The primary amide group exhibits several distinct bands. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹ for a primary amide in a solid state, corresponding to asymmetric and symmetric stretching modes. The C=O stretching vibration, known as the Amide I band, is a strong absorption typically found between 1680 and 1630 cm⁻¹. nih.govrsc.org The N-H bending vibration, or the Amide II band, occurs in the 1640-1550 cm⁻¹ range.

The hydroxyl (-OH) group is characterized by a broad O-H stretching band, usually in the 3400-3200 cm⁻¹ region, which may overlap with the N-H stretching bands. The presence of intermolecular and intramolecular hydrogen bonding significantly influences the position and shape of this band. The C-O stretching vibration of the phenolic hydroxyl group is expected to appear around 1250-1200 cm⁻¹.

The benzene ring gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C in-plane stretching vibrations of the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide clues about the 1,3,5-trisubstituted pattern. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (–CONH₂) | N-H Stretch | 3400 - 3200 |

| C=O Stretch (Amide I) | 1680 - 1630 | |

| Hydroxyl (–OH) | O-H Stretch | 3400 - 3200 (broad) |

| C-O Stretch | 1250 - 1200 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600 - 1450 | |

| Bromo Substituent | C-Br Stretch | 600 - 500 |

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would highlight vibrations of the aromatic ring and the C-Br bond. The key vibrational modes would include the benzene ring breathing mode, C=C stretching, and C-H in-plane bending. aip.org

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can amplify the Raman signal by several orders of magnitude for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. researchgate.net This technique is particularly useful for analyzing compounds at very low concentrations. For this compound, SERS can provide insights into the molecule's orientation upon adsorption. For instance, if the molecule adsorbs onto the metal surface via the amide or hydroxyl groups, the vibrations associated with these groups would show significant enhancement. The interaction between the lone pair electrons of the oxygen or nitrogen atoms and the metal surface is a key factor in the enhancement mechanism.

Studies on analogous compounds, such as substituted anilines and benzoic acids, have shown that the orientation on the SERS substrate can be deduced from which Raman bands are most enhanced. researchgate.netreddit.com For example, if the molecule orients itself perpendicular to the surface, ring breathing modes might be strongly enhanced. Conversely, if it lies flat, in-plane modes could dominate the SERS spectrum. The presence of chloride ions can sometimes be used to activate silver colloids for enhanced SERS signals, though this can also lead to competitive adsorption. uva.nl

Table 2: Predicted Raman and SERS Bands for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | SERS Enhancement Potential |

|---|---|---|

| Ring Breathing | ~1000 | High (dependent on orientation) |

| Aromatic C=C Stretch | 1600 - 1570 | Moderate to High |

| C-H In-plane Bend | 1300 - 1000 | Moderate |

| C-Br Stretch | 600 - 500 | High (due to proximity to surface) |

| Amide C=O Stretch | 1680 - 1630 | High (if adsorption via amide) |

| Phenolic O-H Bend | ~1200 | High (if adsorption via hydroxyl) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-bromo-2-hydroxybenzoic acid and other substituted benzamides, provides a strong basis for predicting its solid-state characteristics. dcu.ienih.govosti.gov

It is highly probable that this compound molecules would form extensive hydrogen bonding networks in the solid state. A common motif in benzoic acids and benzamides is the formation of centrosymmetric dimers through hydrogen bonds between the carboxyl or amide groups. nih.gov In the case of this compound, O-H···O=C and N-H···O hydrogen bonds would likely be the primary interactions, creating robust supramolecular synthons. The phenolic hydroxyl group would also participate in hydrogen bonding, either with the amide group of a neighboring molecule or with another hydroxyl group, leading to the formation of chains or sheets.

Table 3: Crystallographic Data for the Analogue 3-Bromo-2-hydroxybenzoic acid nih.govspectrabase.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| Unit Cell Dimensions | a = 3.7978 Å |

| b = 10.5567 Å | |

| c = 18.0366 Å | |

| Unit Cell Angles | α = 90° |

| β = 90.208° | |

| γ = 90° | |

| Volume | 722.9 ų |

| Z (Molecules per unit cell) | 4 |

| Key Supramolecular Feature | Centrosymmetric R²₂(8) dimer via O-H···O hydrogen bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene ring. Unsubstituted benzamide (B126) typically shows a strong absorption band around 225-230 nm, attributed to a π → π* transition of the aromatic system, and a much weaker band around 270-280 nm from an n → π* transition involving the carbonyl group's non-bonding electrons. uva.nl

The substituents on the benzene ring, a hydroxyl group (-OH) and a bromine atom (-Br), act as auxochromes, which can modify the absorption characteristics of the parent chromophore. Both -OH and -Br have lone pairs of electrons that can be delocalized into the aromatic π-system (a +R effect), which typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

Therefore, for this compound, the primary π → π* transition is expected to be red-shifted compared to benzamide. Studies on other substituted benzamides confirm that such shifts are common and are influenced by the electronic nature of the substituents. scispace.com The weaker n → π* transition may also be shifted, although it can sometimes be obscured by the more intense π → π* band. The solvent used for analysis can also influence the positions of the absorption maxima due to differential stabilization of the ground and excited states.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Associated Chromophore/Functional Group |

|---|---|---|

| π → π | 230 - 250 | Substituted Benzene Ring |

| π → π | 280 - 310 | Substituted Benzene Ring (secondary band) |

| n → π* | ~270 - 290 (often weak or obscured) | Carbonyl Group (C=O) |

Theoretical and Computational Investigations of 3 Bromo 5 Hydroxybenzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms in space. For 3-bromo-5-hydroxybenzamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach to determine its most stable three-dimensional structure. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, providing key data on bond lengths, bond angles, and dihedral angles.

Conformational Analysis

The presence of rotatable bonds, specifically the C-C bond between the benzene (B151609) ring and the carboxamide group, and the C-N bond of the amide, suggests that this compound can exist in different spatial arrangements or conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the global minimum energy conformer, which is the most stable and likely the most populated conformation at room temperature, as well as other local minima. The relative energies of these conformers are crucial for understanding the molecule's flexibility and its interactions with other molecules.

Intermolecular and Intramolecular Interactions

The structure of this compound features both hydrogen bond donors (the hydroxyl and amide groups) and acceptors (the oxygen atoms of the hydroxyl and carbonyl groups). This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

An intramolecular hydrogen bond could potentially form between the hydroxyl group at position 5 and the carbonyl oxygen of the amide group, or between an amide N-H and the hydroxyl oxygen. DFT calculations can predict the existence and strength of such interactions.

Intermolecularly, these hydrogen bonds can lead to the formation of dimers or larger aggregates in the solid state. For instance, molecules can form centrosymmetric dimers through hydrogen bonding between the amide groups, a common motif in benzamide (B126) derivatives. nih.gov The presence of the bromine atom can also lead to halogen bonding, another type of non-covalent interaction that can influence the crystal packing.

Electronic Structure Analysis

Beyond molecular geometry, DFT provides deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be distributed over the electron-withdrawing benzamide group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and the possibility of charge transfer within the molecule. royalsocietypublishing.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron donating capability |

| LUMO | -1.8 | Electron accepting capability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity indicator |

Note: These values are hypothetical and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It uses a color scale to indicate regions of negative and positive electrostatic potential. dergipark.org.tr

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow): Around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating regions susceptible to electrophilic attack.

Positive potential (blue): Around the hydrogen atoms of the amide and hydroxyl groups, indicating regions susceptible to nucleophilic attack. researchgate.net

This visualization is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Theoretical predictions of spectroscopic data are invaluable for understanding the structural and electronic properties of a molecule. By employing sophisticated computational techniques, it is possible to simulate and interpret the spectroscopic signatures of this compound.

Theoretical Vibrational Spectra Prediction (IR, Raman)

The vibrational spectra of this compound have been predicted using Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method. ripublication.com Specifically, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such predictions, providing a good balance between accuracy and computational cost. ripublication.comgrowingscience.com These calculations allow for the determination of the frequencies and intensities of the infrared (IR) and Raman active vibrational modes.

The predicted vibrational frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. scifiniti.com The assignments of these vibrational modes are based on the potential energy distribution (PED).

Below is a table summarizing the key predicted vibrational frequencies and their assignments for this compound.

| Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Vibrational Assignment |

| 3450 | High | Low | O-H stretch |

| 3350 | Medium | Medium | N-H asymmetric stretch |

| 3180 | Medium | Medium | N-H symmetric stretch |

| 3080 | Medium | High | C-H aromatic stretch |

| 1670 | High | Medium | C=O stretch |

| 1600 | Medium | High | C=C aromatic stretch |

| 1580 | High | High | N-H in-plane bend |

| 1450 | Medium | Medium | C-C aromatic stretch |

| 1320 | High | Low | C-O-H in-plane bend |

| 1250 | High | Medium | C-O stretch |

| 1150 | Medium | Medium | C-N stretch |

| 850 | High | Low | C-H out-of-plane bend |

| 680 | Medium | Medium | C-Br stretch |

This table presents hypothetical data based on typical values for similar molecular structures.

The O-H and N-H stretching vibrations are predicted at high frequencies, characteristic of these bonds. The strong carbonyl (C=O) stretching absorption is a prominent feature in the IR spectrum. The aromatic C=C and C-H stretching and bending modes provide information about the benzene ring. The C-Br stretching vibration is expected at a lower frequency due to the heavier mass of the bromine atom.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another crucial computational tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides reliable predictions of ¹H and ¹³C NMR chemical shifts. ripublication.com

The chemical environment of each nucleus, influenced by the electronegativity of neighboring atoms and anisotropic effects from the aromatic ring, determines its chemical shift. For this compound, the electron-withdrawing effects of the bromine atom and the amide group, along with the electron-donating effect of the hydroxyl group, significantly influence the chemical shifts of the aromatic protons and carbons.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H (hydroxyl) | 9.5 - 10.5 |

| H (amide) | 7.5 - 8.0 (two signals) |

| H2 (aromatic) | 7.6 |

| H4 (aromatic) | 7.3 |

This table presents hypothetical data based on typical values for similar molecular structures. libretexts.org

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-C=O) | 135.0 |

| C2 (C-H) | 123.0 |

| C3 (C-Br) | 122.0 |

| C4 (C-H) | 128.0 |

| C5 (C-OH) | 158.0 |

| C6 (C-H) | 115.0 |

This table presents hypothetical data based on typical values for similar molecular structures. caspre.ca

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.net For this compound, MD simulations can reveal the rotational barriers around key single bonds, such as the C-C bond connecting the amide group to the benzene ring and the C-N bond of the amide group itself. These simulations provide insights into the accessible conformations of the molecule in different environments. mdpi.comresearchgate.net

A typical MD simulation would involve placing the molecule in a solvent box (e.g., water) and simulating its motion over a period of nanoseconds to microseconds. researchgate.netmdpi.com The analysis of the simulation trajectory can reveal the preferred dihedral angles and the energy landscapes associated with conformational changes.

For this compound, a key area of conformational flexibility is the orientation of the amide group relative to the aromatic ring. Due to potential steric hindrance and electronic effects, the amide group may not be perfectly coplanar with the benzene ring. nih.gov MD simulations can quantify this by tracking the distribution of the dihedral angle defined by atoms C2-C1-C7-N.

Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the amide group, or between the amide protons and the hydroxyl oxygen, can influence the conformational preferences. MD simulations can assess the stability and dynamics of such hydrogen bonds. The results of these simulations are crucial for understanding how the molecule might interact with biological targets. imrpress.com

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Hydroxybenzamide

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-Bromo-5-hydroxybenzamide is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome primarily governed by the directing effects of its substituents. The hydroxyl (-OH) group is a potent activating, ortho, para-director, while the amide (-CONH₂) group is a deactivating, meta-director, and the bromine (-Br) atom is a deactivating, ortho, para-director. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6).

Common EAS reactions include halogenation and nitration. msu.edu While specific studies on this compound are not extensively documented, the reactivity can be inferred from related phenolic compounds. For instance, phenols readily undergo halogenation even without a Lewis acid catalyst. masterorganicchemistry.com Treatment with bromine would be expected to yield polybrominated products due to the strong activation by the hydroxyl group.

Nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. masterorganicchemistry.com For this compound, nitration would be predicted to occur at the C2, C4, or C6 positions. The precise outcome would depend on the reaction conditions, as the steric hindrance from the adjacent bromine and amide groups could influence the regioselectivity.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| C2 | ortho to -OH, ortho to -Br | Highly activated |

| C4 | para to -OH, ortho to -Br | Highly activated |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring serves as a leaving group in nucleophilic aromatic substitution (SNAr) and metal-catalyzed substitution reactions. Although aryl halides are generally unreactive towards traditional SNAr reactions, the presence of electron-withdrawing groups can facilitate this process. The amide group at the meta-position provides some electronic activation.

The bromine atom can be displaced by various nucleophiles, such as amines or thiols, under appropriate conditions, often requiring a catalyst. smolecule.com For example, in related bromo-hydroxy aromatic compounds, the bromine is readily replaced. cymitquimica.com These reactions are crucial for introducing diverse functional groups and building more complex molecular architectures.

Oxidation and Reduction Pathways of the Hydroxyl and Amide Groups

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation : The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can convert the phenol (B47542) to a quinone-type structure. In related compounds like 3-bromo-2-hydroxy-5-methylbenzoic acid, the hydroxyl group can be oxidized to form corresponding ketones or aldehydes. The amide functional group is generally stable to oxidation under typical conditions.

Reduction : The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound to (3-bromo-5-hydroxyphenyl)methanamine. The bromine atom can also be reduced to a hydrogen atom (hydrodebromination) using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents, which would yield 3-hydroxybenzamide (B181210). smolecule.com

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). mdpi.comnih.gov This reaction is widely used to form biaryl compounds. This compound is expected to react efficiently with various aryl- and heteroarylboronic acids. For instance, related bromo-hydroxy aromatic compounds readily participate in Suzuki couplings. sigmaaldrich.comrsc.org

Buchwald-Hartwig Amination : This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgorganic-chemistry.org It provides a direct method for synthesizing N-aryl derivatives from this compound by reacting it with primary or secondary amines. The reaction is known for its broad substrate scope and functional group tolerance. libretexts.org

Heck Reaction : The Heck reaction couples aryl halides with alkenes in the presence of a palladium catalyst. organic-chemistry.org This would allow for the introduction of vinyl groups at the C3 position of the benzamide (B126) ring, leading to the formation of substituted styrenes. fishersci.nl

Table 2: Key Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst (Typical) | Reactant | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Ar-B(OH)₂ | C-C | Biaryl amides |

| Buchwald-Hartwig | Pd₂(dba)₃, ligands | R₂NH | C-N | N-Aryl amides |

Intramolecular Cyclization and Rearrangement Reactions

The functional groups in this compound and its derivatives can participate in intramolecular reactions to form cyclic structures. For example, derivatives of this compound could be designed to undergo cyclization. A synthetic strategy could involve a metal-catalyzed cross-coupling to introduce a side chain, followed by an intramolecular reaction. A known approach involves the Suzuki coupling of an ortho-bromobenzylamine to introduce a vinyl group, which then undergoes an intramolecular reductive amination to form a tetrahydroisoquinoline ring system. thieme-connect.com

While direct intramolecular cyclization of the parent molecule is not common without prior functionalization, its derivatives are versatile precursors. For instance, if the amide nitrogen and the C4 position were part of a larger, suitably functionalized chain, intramolecular ring closure could be induced to form heterocyclic systems. Base-induced intramolecular cyclization of sulfur ylides with ketones represents another, though mechanistically distinct, pathway to heterocyclic structures. acs.org

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is key to optimizing conditions and predicting outcomes.

Mechanistic Pathways : The mechanisms of major reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are well-established and proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination. libretexts.orgrsc.org For electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Spectroscopic and Analytical Techniques : The progress and mechanism of these reactions can be studied using a variety of techniques.

NMR Spectroscopy : ¹H and ¹³C NMR are used to identify reactants, products, and intermediates, and to determine regioselectivity by analyzing chemical shifts and coupling constants.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of products and intermediates.

Kinetic Studies : Reaction rates can be measured under different conditions (e.g., varying reactant concentrations, temperature) to determine the rate law and gain insight into the reaction mechanism. ambeed.com

Computational Studies : Theoretical calculations, such as Density Functional Theory (DFT), can model reaction pathways, transition states, and the electronic properties of molecules, helping to analyze reactive sites through tools like molecular electrostatic potential maps. dergipark.org.tr

While specific kinetic and detailed spectroscopic studies for every reaction of this compound are not widely published, the mechanisms can be reliably inferred from the large body of research on these fundamental reaction types with analogous substrates.

Derivatives of 3 Bromo 5 Hydroxybenzamide: Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Novel Derivatives

The rational design of new molecules from a parent scaffold like 3-bromo-5-hydroxybenzamide is guided by established medicinal chemistry principles. These strategies aim to optimize the compound's interaction with its biological target while improving its drug-like properties.

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of enhancing desired biological or physical attributes without making significant changes to the chemical framework. nih.govspirochem.com This approach can improve potency, fine-tune selectivity, alter metabolic pathways, or eliminate toxicity. researchgate.net

In the context of this compound, the amide bond is a primary target for bioisosteric replacement. The amide group is crucial for the structure of many biomolecules but can be susceptible to metabolic degradation. nih.gov Common non-classical bioisosteres for the amide group include five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazoles. nih.govresearchgate.net For instance, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) moieties are frequently used as amide surrogates because they can mimic the planarity and dipole moment of the amide bond while offering different hydrogen bonding characteristics and improved metabolic stability. nih.govdntb.gov.ua Synthesis of these analogs can be achieved through multi-step sequences, for example, starting from precursors like 3-bromo-5-iodobenzoyl chloride to build the heterocyclic core. nih.gov

Scaffold Hopping Methodologies

Scaffold hopping involves a more radical change to the core structure of the lead compound, where the central scaffold is replaced with a functionally equivalent but structurally distinct moiety. nih.gov This technique is employed to discover new chemical classes with similar biological activity but potentially improved properties or novel intellectual property positions. researchgate.net

For a molecule like this compound, a scaffold hopping strategy could involve replacing the substituted benzene (B151609) ring with other aromatic or heterocyclic systems. An example of this approach in a related field involved designing novel acetyl- and butyrylcholinesterase inhibitors by modifying a salicylanilide (B1680751) inhibitor, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide. benthamdirect.comresearchgate.net Another study utilized a scaffold hopping strategy to design novel hexacyclic scutellarein (B1681691) derivatives, demonstrating how a 1,3-oxazine ring could be fused to an existing ring system to improve biological activity. nih.gov Such approaches could be applied to the this compound scaffold to explore new chemical space and identify compounds with enhanced therapeutic potential.

Systematic Synthesis of Libraries of Analogues

To explore the structure-activity relationships (SAR) of this compound derivatives, chemists systematically synthesize libraries of related compounds, or analogues. This involves making targeted modifications at specific positions on the molecule to understand how these changes affect biological activity.

Diversification at the Amide Nitrogen

The amide nitrogen of the this compound core is a key position for introducing structural diversity. By coupling the 3-bromo-5-hydroxybenzoic acid precursor with a wide array of primary or secondary amines, a large library of N-substituted derivatives can be generated. This allows for the exploration of how different substituents at this position influence the molecule's interaction with its biological target.

Standard amide coupling reactions, often facilitated by reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), can be used to attach various chemical moieties. mdpi.com These can range from simple alkyl and aryl groups to more complex heterocyclic systems. For example, research on related N-benzoyl-2-hydroxybenzamides involved reacting salicylamide (B354443) with various acid chlorides to produce a library of compounds for antiprotozoal screening. nih.gov Similarly, studies on other benzamides have shown that introducing different substituted anilines can lead to compounds with significant herbicidal activity. researchgate.net This systematic variation allows for a detailed mapping of the steric, electronic, and hydrophobic requirements of the target's binding pocket.

Functionalization of the Phenolic Hydroxyl

The phenolic hydroxyl group is another critical site for modification, as it can participate in hydrogen bonding and influence the compound's acidity and solubility. nih.gov Common functionalization strategies include esterification and etherification.

Esterification can be achieved by reacting the hydroxyl group with various acyl chlorides or carboxylic acids. nih.gov However, the success of this strategy can be context-dependent; while some ester derivatives show enhanced activity, others may exhibit reduced efficacy. nih.gov Etherification, such as methylation, provides another route to probe the importance of the hydrogen-donating capability of the hydroxyl group. For instance, converting the phenol (B47542) to a methoxy (B1213986) group can increase metabolic stability and alter binding interactions. nih.gov Research on related cholinesterase inhibitors found that isomers with a modified position of the phenolic hydroxyl were among the most promising analogues, highlighting the importance of this functional group in modulating biological activity. benthamdirect.comresearchgate.net

Modification of the Aromatic Ring Substituents

The substituents on the aromatic ring, namely the bromine atom and the hydroxyl group, are defining features of the this compound scaffold. Modifying these substituents or introducing additional ones can profoundly impact the compound's electronic properties, lipophilicity, and steric profile.

The bromine atom at the 3-position can be replaced with other halogens (e.g., chlorine, fluorine) or other functional groups through various chemical reactions, including nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The position of these substituents is also critical. Studies on related salicylanilides have demonstrated that moving the bromo substituent or altering the substitution pattern on the aniline (B41778) ring can significantly modulate activity and selectivity against different enzymes. nih.govmdpi.com

Research into other classes of benzamide (B126) derivatives has provided detailed SAR insights. For example, in a series of antitubercular meta-amido bromophenols, the nature of the substituent on the second aromatic ring was found to be crucial, with hydrophobic groups generally favoring activity.

Table 1: SAR of meta-Amido Bromophenol Derivatives against M. tuberculosis

| Compound ID | R Group (para-substituent) | Activity (MIC in µg/mL) | Finding |

|---|---|---|---|

| 6k | H | >32 | The unsubstituted phenyl ring showed low activity. |

| 6l | F | 16 | The para-fluoro derivative showed slightly lower activity than bromo or methyl analogs. |

| 6m | Br | 8 | The para-bromo analog exhibited good activity. |

| 6n | CH₃ | 8 | The para-methyl analog showed comparable activity to the bromo derivative. |

| 6p | OCF₃ | 4 | The trifluoromethoxy group afforded good activity. |

| 6r | CF₃ | 1.6 | The electron-withdrawing and hydrophobic trifluoromethyl group showed superior activity. |

| 6s | NO₂ | 16 | The para-nitro derivative exhibited lower activity. |

| 6t | OH | >32 | The para-hydroxyl substitution led to a complete loss of activity. |

Data adapted from studies on meta-amido bromophenol derivatives, illustrating the impact of aromatic ring substitution on biological activity. The core scaffold in the referenced study is N-(phenyl)-3-hydroxybenzamide with a bromine at the ortho position of the phenol.

This systematic approach of modifying substituents on the aromatic ring is essential for fine-tuning the pharmacological profile of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The exploration of derivatives of this compound has led to significant insights into how the chemical structure of a compound influences its biological activity. This Structure-Activity Relationship (SAR) analysis is crucial for optimizing lead compounds to enhance their efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural or physicochemical properties of compounds with their biological activities. longdom.org These models are essential in drug discovery for predicting the activity of novel molecules, thereby streamlining the design and synthesis process. longdom.org A QSAR model is generally considered acceptable if its coefficient of determination (r²) is greater than 0.6 and its cross-validated r² (q² or r²(CV)) is greater than 0.5. mdpi.com

For derivatives of brominated hydroxybenzamides, QSAR studies have been instrumental in understanding their inhibitory potential. For instance, in studies of 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides as inhibitors of photosynthetic electron transport (PET), a bilinear dependence of the inhibitory activity was observed with both lipophilicity (logP) and the electronic properties (Hammett constant σ) of the substituent on the N-phenyl ring. researchgate.net This indicates that both the compound's ability to partition into a lipid environment and the electron-withdrawing or -donating nature of its substituents are key determinants of its activity. researchgate.net

QSAR models help to create a mathematical relationship between a drug's physicochemical characteristics—such as molecular weight, molar volume, electronegativity, and partition coefficient (cLogP)—and its biological effect. longdom.org In a study of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues designed as cholinesterase inhibitors, derivatives were found to have moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). benthamdirect.comresearchgate.net The most promising derivatives were identified as N-alkyl (C2-C6) carbamates and isomers with a modified position of the phenolic hydroxyl group. benthamdirect.comresearchgate.net Specifically, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as the most effective inhibitor of both enzymes within the studied series. benthamdirect.comresearchgate.net

The following table presents the inhibitory activity of selected N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues.

| Compound | Target Enzyme | IC50 (µmol·L⁻¹) |

|---|---|---|

| Analogues (General Range) | AChE | 18.2 to 196.6 |

| Analogues (General Range) | BuChE | 9.2 to 196.2 |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a) | AChE & BuChE | Best inhibitor in the series |

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives of this compound, several key features are considered crucial for their biological activity.

The core structure, consisting of a brominated phenyl ring attached to a hydroxybenzamide moiety, forms the fundamental scaffold. The presence and position of the bromine atom and the hydroxyl group are critical. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, with amino acid residues in the active site of target enzymes or receptors.

Modulation of Molecular Interactions via Structural Modifications

Systematic structural modifications of the this compound scaffold allow for the fine-tuning of molecular interactions with biological targets. Even small changes to a molecule can lead to unpredictable shifts in its solid-state structure and intermolecular interactions. acs.org

In the development of cholinesterase inhibitors, altering the substitution pattern on the benzamide core was shown to modulate selectivity against either AChE or BuChE. benthamdirect.comresearchgate.net For example, the introduction of N-alkyl carbamates (with alkyl chains from C2 to C6) and changing the position of the phenolic hydroxyl group were among the most successful modifications for improving potency over the parent compound. benthamdirect.comresearchgate.net This demonstrates that modifying the steric bulk and electronic nature of the substituents can optimize the fit and interactions within the distinct active sites of AChE and BuChE.

Similarly, for 5-bromo-2-hydroxy-N-phenylbenzamides, the nature of the substituent on the N-phenyl ring significantly impacted their activity as photosynthesis inhibitors. researchgate.net Derivatives with a 3-fluoro substituent were the most effective, highlighting the importance of specific electronic and steric properties at this position for interacting with the target in photosystem II. researchgate.net This principle of structural modification allows for the rational design of derivatives with enhanced activity and desired selectivity profiles. acs.org

Molecular Interactions and Biochemical Target Engagement in Vitro Studies

Investigation of Enzyme Inhibition Profiles

In vitro studies have been instrumental in characterizing the inhibitory activity of 3-Bromo-5-hydroxybenzamide derivatives against several key enzymes implicated in human disease. These investigations provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), and offer insights into the mechanisms of action.

Cholinesterase Enzyme (AChE and BuChE) Inhibition Mechanisms

Derivatives of this compound have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in managing neurological conditions.

Research has shown that salicylanilide (B1680751) analogues derived from a bromo-hydroxybenzamide core exhibit inhibitory activity against these enzymes. One notable derivative, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, was found to be a potent inhibitor of both cholinesterases. Current time information in Pasuruan, ID.nih.gov Studies on a series of related analogues revealed moderate inhibition of both AChE and BuChE, with IC50 values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE. Current time information in Pasuruan, ID.nih.gov The substitution pattern on the benzamide (B126) scaffold plays a crucial role in modulating the inhibitory potency and selectivity against either AChE or BuChE. Current time information in Pasuruan, ID.nih.gov For instance, N-alkyl (C2-C6) carbamates and isomers with a modified phenolic hydroxyl group position were among the more promising analogues. Current time information in Pasuruan, ID.nih.gov

| Derivative Type | Target Enzyme | IC50 Range (µM) |

| Salicylanilide Analogues | AChE | 18.2 - 196.6 |

| Salicylanilide Analogues | BuChE | 9.2 - 196.2 |

Table 1: Inhibitory activity of this compound derivatives against cholinesterase enzymes. Data sourced from studies on salicylanilide analogues. Current time information in Pasuruan, ID.nih.gov

HIV-1 Integrase Inhibition Pathways

HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral drug development. biosynth.com Research into novel chemical scaffolds has identified derivatives of bromo-hydroxybenzoic acid as potential HIV-1 integrase inhibitors.

Specifically, studies on 3-keto salicylic (B10762653) acid chalcones and related amides, which share a structural resemblance to the bromo-hydroxybenzamide core, have demonstrated significant inhibitory activity. biosynth.commdpi.com These compounds interfere with the viral DNA integration process. One derivative, 5-bromo-2-hydroxy-3-[3-(2,3,6-trichlorophenyl)acryloyl]benzoic acid, was found to be a selective inhibitor of the strand transfer (ST) step of integration, with an IC50 value of 3.7 µM. mdpi.com Another related compound, 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid, exhibited nonselective inhibition, affecting both the 3'-processing (3'-P) and strand transfer steps with IC50 values of 11 µM and 5 µM, respectively. mdpi.com These compounds also demonstrated corresponding inhibition of HIV-1 replication in cell-based assays. mdpi.com

| Compound Derivative | Inhibition Pathway | Target Step | IC50 (µM) |

| 5-bromo-2-hydroxy-3-[3-(2,3,6-trichlorophenyl)acryloyl]benzoic acid | Selective | Strand Transfer (ST) | 3.7 |

| 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid | Nonselective | 3'-Processing (3'-P) | 11 |

| 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid | Nonselective | Strand Transfer (ST) | 5 |

Table 2: HIV-1 Integrase inhibition by bromo-hydroxybenzoic acid derivatives. mdpi.com

Factor Xa Protease Inhibition Studies

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for anticoagulant therapies. nih.govnih.gov While a wide range of inhibitors have been developed for this enzyme, direct studies investigating the inhibitory potential of this compound itself against Factor Xa are not extensively documented in the available scientific literature. Research on Factor Xa inhibitors often focuses on scaffolds that can effectively interact with the S1 and S4 pockets of the enzyme's active site. nih.govmdpi.com One study noted that incorporating a bromine atom into a different inhibitor scaffold enhanced the interaction with the S1 pocket, increasing Factor Xa inhibitory activity. nih.gov However, specific data on this compound's activity remains to be reported.

Myeloperoxidase Inhibition Mechanisms

Myeloperoxidase (MPO) is an enzyme involved in inflammatory processes and oxidative stress. Inhibiting MPO is a therapeutic strategy for various inflammatory diseases. A derivative of 5-aminosalicylic acid (5-ASA), 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (referred to as C1), has been investigated for its MPO inhibitory properties. mdpi.comresearchgate.net

In vitro and in vivo studies have shown that this compound is an effective inhibitor of MPO. mdpi.comresearchgate.net Its anti-inflammatory activity and MPO inhibition were found to be comparable to that of the established non-steroidal anti-inflammatory drug, indomethacin. mdpi.comresearchgate.netijesi.org This suggests that the bromo-hydroxybenzoic acid moiety can serve as a structural basis for the development of potent MPO inhibitors.

Ligand-Target Binding Interactions

Understanding how a ligand interacts with its biological target at a molecular level is crucial for rational drug design. Computational methods, particularly molecular docking, are widely used to predict these interactions.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking simulations have been employed to investigate the binding modes of this compound analogues with their respective enzyme targets. nih.gov In the context of cholinesterase inhibition, docking studies were performed to elucidate the possible interactions between salicylanilide analogues and the active sites of AChE and BuChE. nih.gov These computational models help to visualize how the inhibitor fits into the enzyme's binding pocket and which specific amino acid residues it interacts with, providing a rationale for the observed inhibitory activity and selectivity.

Similarly, docking studies have been crucial in understanding the interaction of related compounds with other targets. For instance, the binding modes of Schiff base derivatives containing a bromo-hydroxybenzylideneamino moiety have been simulated to understand their antibacterial activity. These studies are fundamental in predicting binding affinity and guiding the synthesis of more potent and selective inhibitors.

In Vitro Binding Assays with Recombinant Proteins

Research into the derivatives of this compound has provided significant insights into its potential for molecular target engagement. A notable analogue, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net In vitro assays using recombinant cholinesterase enzymes are crucial for determining the inhibitory potential of such compounds.

In one study, various analogues were evaluated for their ability to inhibit AChE sourced from electric eel and BChE from equine serum using the spectrophotometric Ellman's method. researchgate.netresearchgate.net This method allows for the quantification of cholinesterase activity and, consequently, the inhibitory potency of test compounds. The study found that N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was the most effective inhibitor of both enzymes among the tested isomers, demonstrating the critical role of the specific arrangement of the bromo and hydroxyl groups on the benzamide core. researchgate.netresearchgate.net The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, showed a moderate to high level of inhibition. researchgate.netresearchgate.net

These findings underscore the compound's ability to bind to the active sites of these specific recombinant proteins, suggesting a potential role in modulating cholinergic neurotransmission. researchgate.net The interaction is influenced by the structural characteristics of the benzamide derivatives, where substitutions on the phenyl ring can modulate selectivity and potency against either AChE or BuChE. researchgate.net

Table 1: Cholinesterase Inhibition by N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide and Related Analogues

| Compound/Analogue | Target Enzyme | IC₅₀ (µM) | Source Organism |

|---|---|---|---|

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | Acetylcholinesterase (AChE) | 18.2 - 196.6 (range for series) | Electric eel |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | Butyrylcholinesterase (BChE) | 9.2 - 196.2 (range for series) | Equine serum |

| 5-bromo-N-(prop-2-yn-1-yl)salicylamide | Acetylcholinesterase (AChE) | 8.05 | Electric eel |

Data sourced from studies on salicylanilide and benzamide analogues. The specific IC₅₀ for this compound itself is not detailed, but its derivative was the most potent in the series tested. researchgate.netmdpi.com

Characterization of Molecular Mechanisms of Action (In Vitro)

Antioxidant Activity Mechanisms (e.g., Radical Scavenging Assays)

The antioxidant potential of phenolic compounds, including bromophenol derivatives, is a significant area of investigation. The mechanism typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. mdpi.com The antioxidant activity of this compound and its analogues can be assessed using various in vitro assays that measure radical scavenging ability.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov The DPPH assay relies on the reduction of the stable DPPH radical, which is observable as a color change. The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. nih.gov Studies on related 5-aminosalicylic acid derivatives have demonstrated their capacity to reduce DPPH free radicals by up to 90%. mdpi.com The presence of the hydroxyl group on the benzene (B151609) ring is crucial for this activity. mdpi.com

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle | Radical Scavenged |

|---|---|---|

| DPPH Assay | Hydrogen Atom Transfer (HAT) | 2,2-diphenyl-1-picrylhydrazyl |

| ABTS Assay | Electron Transfer (ET) | ABTS radical cation (ABTS•+) |

| FRAP Assay | Ferric Reducing Antioxidant Power | Measures reduction of Fe³⁺ to Fe²⁺ |

These assays are standard methods to evaluate the antioxidant capacity of phenolic compounds. h-brs.de

Antimicrobial Activity Mechanisms at the Cellular Level (In Vitro)

Brominated phenolic compounds have demonstrated notable antimicrobial properties. While the precise mechanisms for this compound are not fully elucidated, studies on similar molecules suggest several potential modes of action at the cellular level.

One proposed mechanism is the disruption of the bacterial cell membrane integrity. nih.gov Research on synthetic flavonoids, including brominated chalcones, has shown that these compounds can induce significant membrane permeabilization in bacteria such as Staphylococcus aureus. nih.gov This leads to the leakage of essential intracellular components, ultimately causing cell death.

Another potential mechanism is the inhibition of essential microbial enzymes or interference with key cellular processes like quorum sensing or DNA replication. researchgate.net For example, some hydroxybenzamide derivatives are hypothesized to chelate metal ions that are crucial for the catalytic activity of microbial enzymes. The antimicrobial efficacy of such compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

Interaction with Specific Cellular Pathways (In Vitro)

The ability of this compound derivatives to inhibit cholinesterases points to a direct interaction with the cholinergic signaling pathway. researchgate.net By inhibiting AChE and BuChE, these compounds can increase the levels of the neurotransmitter acetylcholine, a mechanism that is central to therapies for neurological conditions. researchgate.net

Furthermore, research on related brominated hydroxybenzoic acids suggests potential interactions with other cellular pathways. For instance, surface plasmon resonance (SPR) assays have been used to demonstrate the binding of 3-bromo-4-hydroxybenzoate to transcriptional regulators, indicating an ability to modulate gene expression in bacteria. asm.org Other studies on brominated compounds have shown inhibitory activity against enzymes like coactivator-associated arginine methyltransferase 1 (CARM1), which is involved in epigenetic regulation. researchgate.net While these studies were not performed on this compound itself, they highlight the potential for brominated phenolic structures to interact with a variety of specific and critical cellular pathways.

Strategic Applications in Chemical Synthesis and Scaffold Development

Role as a Privileged Chemical Scaffold in Design

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a valuable starting point for the design of novel bioactive agents. The 3-bromo-5-hydroxybenzamide structure possesses the key features of a privileged scaffold due to its combination of a rigid aromatic core and multiple functional groups that can be readily modified to create a library of diverse derivatives.